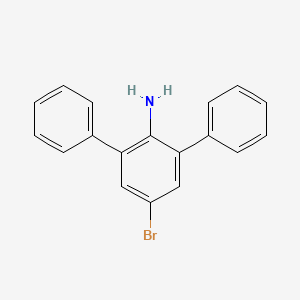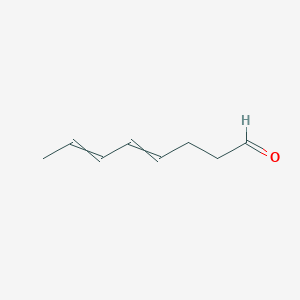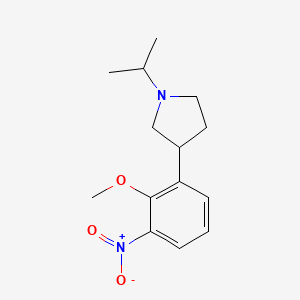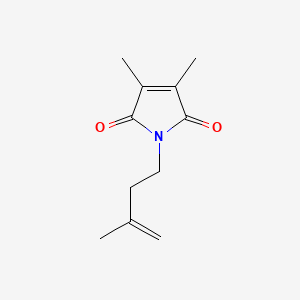![molecular formula C10H14O B12595346 1-[(1R)-1-Methoxyethyl]-4-methylbenzene CAS No. 646041-18-1](/img/structure/B12595346.png)
1-[(1R)-1-Methoxyethyl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R)-1-Methoxyethyl]-4-methylbenzene is an organic compound with a floral, rose-like odor and a fresh, fruity tone . This compound is a derivative of benzene, featuring a methoxyethyl group and a methyl group attached to the benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-[(1R)-1-Methoxyethyl]-4-methylbenzene involves several steps. One common method is the alkylation of toluene with 1-bromo-1-methoxyethane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1-[(1R)-1-Methoxyethyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions
Applications De Recherche Scientifique
1-[(1R)-1-Methoxyethyl]-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor
Mécanisme D'action
The mechanism of action of 1-[(1R)-1-Methoxyethyl]-4-methylbenzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-[(1R)-1-Methoxyethyl]-4-methylbenzene can be compared with other similar compounds, such as:
1-[(1S)-1-Methoxyethyl]-4-methylbenzene: This isomer differs in the stereochemistry of the methoxyethyl group, which can lead to different chemical and biological properties.
4-Methyl-1-phenylethanol: This compound has a similar structure but with a hydroxyl group instead of a methoxy group, resulting in different reactivity and applications.
4-Methylacetophenone: This compound features a carbonyl group instead of a methoxyethyl group, leading to distinct chemical behavior and uses .
Propriétés
Numéro CAS |
646041-18-1 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-[(1R)-1-methoxyethyl]-4-methylbenzene |
InChI |
InChI=1S/C10H14O/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9H,1-3H3/t9-/m1/s1 |
Clé InChI |
YSRMSSIQHAGCQB-SECBINFHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H](C)OC |
SMILES canonique |
CC1=CC=C(C=C1)C(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


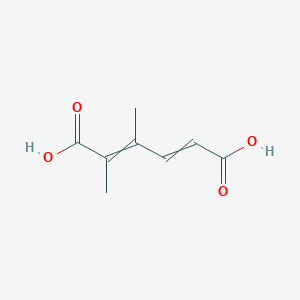
![4-[(E)-(1-Phenylethylidene)amino]benzonitrile](/img/structure/B12595274.png)
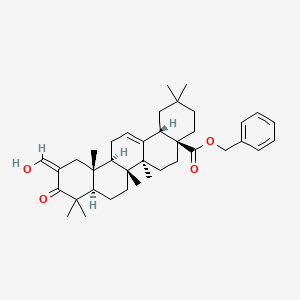
![N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B12595277.png)
![N-[(2-Chlorophenyl)methylene]-acetamide](/img/structure/B12595285.png)
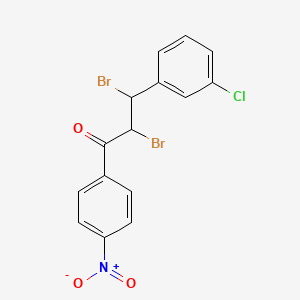
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12595294.png)
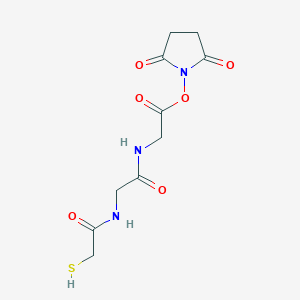
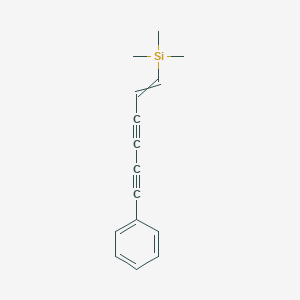
![N-[([1,1'-Biphenyl]-4-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12595303.png)
